2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid
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Overview
Description
2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid is an organic compound with the molecular formula C9H11NO4. It is characterized by the presence of a methoxypyridine ring attached to an acetic acid moiety through a methoxy linkage.
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-methoxypyridin-3-ylmethanol.
Methoxylation: The 6-methoxypyridin-3-ylmethanol is then reacted with a suitable methoxylating agent, such as dimethyl sulfate, under basic conditions to form 6-methoxypyridin-3-ylmethoxy compound.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxypyridin-3-ylmethanamine
- 6-Methoxypyridin-2-ylmethanamine
- 6-Methoxy-3-pyridinylboronic acid
Comparison
2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid is unique due to its specific structure, which combines a methoxypyridine ring with an acetic acid moiety. This unique structure imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the acetic acid moiety may enhance its solubility and reactivity in biological systems, making it more suitable for certain applications .
Properties
IUPAC Name |
2-[(6-methoxypyridin-3-yl)methoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-8-3-2-7(4-10-8)5-14-6-9(11)12/h2-4H,5-6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUFOTRXJNMUQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)COCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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